molecular formula C10H10ClN3S B8477284 4-Chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine

4-Chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine

Cat. No.: B8477284
M. Wt: 239.73 g/mol
InChI Key: WCWXQNWVTQJDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine is a useful research compound. Its molecular formula is C10H10ClN3S and its molecular weight is 239.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

4-chloro-6,7,8,9-tetrahydro-[1]benzothiolo[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C10H10ClN3S/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H2,(H2,12,13,14)

InChI Key

WCWXQNWVTQJDKH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)C(=NC(=N3)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 15 mL flask, 2-amino-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (0.2 g, 0.9 mmol) and tetraethyl ammonium chloride (0.3 g, 1.8 mmol) were dried under vacuum at 100° C. for 12 h. Addition of acetonitrile (1.80 mL), dimethylaniline (0.12 mL, 0.9 mmol) and POCl3 (0.50 mL, 5.42 mmol) followed, and the reaction mixture was heated to 110° C. for 15 min. The solution was concentrated and ice was added along with CHCl3 (5 mL). The aqueous layer pH was adjusted to pH=7 with saturated (satd.) aq. NaHCO3 and extraction from that layer proceeded with CHCl3 (3×20 mL). The combined organic layers were dried (Na2SO4) and concentrated. The resultant residue was purified by FCC (50% EtOAc/hexanes) to afford the desired product as a pale yellow solid (88 mg). Certain substrates were found to be unstable at higher temperatures, in which case prolonged heating at lower temperature (in a range such as from about 50° C. to about 60° C.) sufficed. MS: 240.0. 1H NMR (400 MHz, CDCl3) δ ppm 5.08 (s, 2H), 2.90-2.83 (m, 2H), 2.74-2.67 (m, 2H), 1.98-1.91 (m, 2H), 1.91-1.83 (m, 2H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
solvent
Reaction Step Two

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